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molecular formula C10H12O2 B1582958 2-Methoxyphenylacetone CAS No. 5211-62-1

2-Methoxyphenylacetone

Cat. No. B1582958
M. Wt: 164.20 g/mol
InChI Key: GMBFNZCPZFVKAT-UHFFFAOYSA-N
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Patent
US09243011B2

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are o-methoxyphenyl chloride (142.3 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino) henyldicyclohexyl)phosphine (24.5 mg, 0.060 mmol), CS2CO3 (653.0 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 16 h. 1-(2′-Methoxyphenyl)-2-propanone (147.7 mg) was obtained with a yield of 89% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.29-7.22 (m, 1H, ArH), 7.14-7.09 (m, 1H, ArH), 6.94-6.84 (m, 2H, ArH), 3.79 (s, 3H, OCH3), 3.66 (s, 2H, CH2), 2.12 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.9, 157.2, 131.0, 128.4, 123.5, 120.5, 110.3, 55.2, 45.4, 29.1; IR (neat) v (cm−1) 3003, 2941, 2905, 2837, 1713, 1602, 1589, 1496, 1464, 1439, 1356, 1322, 1290, 1247, 1176, 1160, 1115, 1050, 1030; MS (70 eV, EI) m/z (%): 165 (M++1, 6.45), 164 (M+, 50.19), 91 (100).
Quantity
142.3 mg
Type
reactant
Reaction Step One
Quantity
24.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CS2CO3
Quantity
653 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1Cl.P>CC(C)=O.C(Cl)C=CC1C=CC=CC=1.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:4][C:3](=[O:2])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
142.3 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
24.5 mg
Type
reactant
Smiles
P
Step Three
Name
CS2CO3
Quantity
653 mg
Type
reactant
Smiles
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Smiles
C(C=CC1=CC=CC=C1)Cl.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This reaction is carried out in the same manner as the reaction in example 3
CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 147.7 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 179.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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